6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with chloro and difluoropiperidine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The chloro and difluoropiperidine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-ethyl-N-[4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl]benzoxazole: Another benzoxazole derivative with similar structural features but different substituents.
6-Chloro-2-ethyl-N-[4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl]imidazo[1,2-a]pyridine-3-carboxamide: A related compound with an imidazo[1,2-a]pyridine ring instead of a benzoxazole ring.
Uniqueness
6-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole is unique due to its specific combination of chloro and difluoropiperidine substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20ClF2N3O2 |
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Molecular Weight |
383.8 g/mol |
IUPAC Name |
[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H20ClF2N3O2/c19-13-1-2-14-15(11-13)26-17(22-14)24-7-3-12(4-8-24)16(25)23-9-5-18(20,21)6-10-23/h1-2,11-12H,3-10H2 |
InChI Key |
JTRGZQOAGWITMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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